molecular formula C7H15NO B8732027 3-(Tetrahydrofuran-2-yl)propan-1-amine

3-(Tetrahydrofuran-2-yl)propan-1-amine

Cat. No.: B8732027
M. Wt: 129.20 g/mol
InChI Key: RVTMIVWSLUDRBP-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)propan-1-amine is a secondary amine derivative featuring a tetrahydrofuran (THF) ring linked to a propylamine chain. This compound has garnered attention in medicinal chemistry due to its structural hybridity, combining the rigidity of the THF moiety with the flexibility of the aliphatic amine. In research settings, it has been incorporated into quinoline-based scaffolds as a pharmacophore for anticancer agents, demonstrating dual inhibitory activity against EGFR and FAK kinases . Key physicochemical properties include a molecular weight of 457.18886 g/mol (HRESIMS), a melting point of 108–110°C, and a synthetic yield of 74% under optimized conditions .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2

InChI Key

RVTMIVWSLUDRBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with propylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
3-(Tetrahydrofuran-2-yl)propan-1-amine (6d) 457.18886 108–110 74 THF-linked propylamine
N-(3-((2-(4-chlorophenyl)-6,7-dimethoxyquinolin-4-yl)oxy)propyl)-1-methylpiperidin-4-amine (6c) 470.22050 124–126 70 Piperidine-substituted propylamine
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride 309.83 (free base) Not reported Not reported THF-methylamine with phenylpropenyl substituent
(E)-4-(3-aminophenyl)-3-buten-1-amine 162.23 Not reported Not reported Aromatic amine with unsaturated aliphatic chain

Key Observations :

Structural Flexibility vs. The piperidine analogue 6c exhibits a higher melting point (124–126°C vs. 108–110°C), likely due to increased intermolecular hydrogen bonding from the tertiary amine .

Biological Activity :

  • 6d and 6c were tested as dual EGFR/FAK inhibitors, with 6d showing superior solubility in polar solvents (e.g., DMF) due to its THF moiety, which may enhance bioavailability .
  • The hydrochloride salt of (3-phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine exemplifies derivatization strategies to improve stability, though its biological data remain unreported.

Synthetic Efficiency :

  • 6d was synthesized in 74% yield , outperforming 6c (70%) under similar coupling conditions, suggesting that THF-based amines may offer better reactivity in nucleophilic substitutions .

Functional Group Modifications and Pharmacological Implications

  • THF vs. Piperidine Substitution :
    Replacing THF with a piperidine ring (as in 6c ) introduces basicity differences (pKa ~10.5 for piperidine vs. ~9.5 for THF-linked amines), impacting cellular uptake and target engagement .
  • Aromatic vs. Aliphatic Amines: Compounds like (E)-4-(3-aminophenyl)-3-buten-1-amine lack the THF ring but retain aromaticity, which may favor π-π stacking interactions in kinase binding pockets.

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